Ácido 2-(3-metil-2-nitrofenil)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

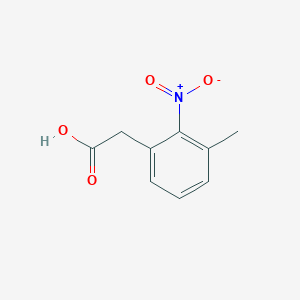

3-Methyl-2-nitrophenylacetic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of phenylacetic acid, characterized by the presence of a methyl group at the third position and a nitro group at the second position on the benzene ring

Aplicaciones Científicas De Investigación

3-Methyl-2-nitrophenylacetic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Methyl-2-nitrophenyl)acetic acid is Penicillin G acylase . This enzyme, found in Escherichia coli, plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-Methyl-2-nitrophenyl)acetic acid are currently unknown. Given its interaction with penicillin g acylase, it may influence the metabolism of penicillin g and other similar antibiotics .

Result of Action

Given its interaction with Penicillin G acylase, it may potentially influence the efficacy of penicillin G and other similar antibiotics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrophenylacetic acid typically involves the nitration of 3-methylphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of 3-Methyl-2-nitrophenylacetic acid may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-2-nitrophenylacetic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Electrophiles such as halogens, under acidic or basic conditions.

Major Products Formed:

Reduction: 3-Methyl-2-aminophenylacetic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

2-Methyl-3-nitrophenylacetic acid: Similar structure but with different positional isomerism.

3-Nitrophenylacetic acid: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: 3-Methyl-2-nitrophenylacetic acid is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical properties and potential applications. The presence of both groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

3-Methyl-2-nitrophenylacetic acid is a compound of interest due to its potential biological activities and applications in organic synthesis. This article delves into its biological activity, synthesis, and implications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

3-Methyl-2-nitrophenylacetic acid can be characterized by its molecular formula C9H9NO4. The presence of both a nitro group and a carboxylic acid functional group contributes to its reactivity and biological properties.

Synthesis

The synthesis of 3-Methyl-2-nitrophenylacetic acid typically involves the nitration of 2-methylphenylacetic acid. The method includes the following steps:

- Reagents : 2-methylphenylacetic acid, acetic anhydride, and nitric acid.

- Conditions : The reaction is carried out under controlled temperatures (0°C to 10°C) for several hours to ensure proper nitration and yield.

- Yield : Typical yields range from 60% to 65% depending on the specific conditions used during synthesis .

Antimicrobial Properties

Research indicates that compounds similar to 3-Methyl-2-nitrophenylacetic acid exhibit significant antimicrobial activity. For instance, derivatives of nitrophenylacetic acids have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as antimicrobial agents .

Enzyme Inhibition

Studies have demonstrated that certain nitrophenyl derivatives can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases related to enzyme dysfunctions .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 3-Methyl-2-nitrophenylacetic acid on cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in specific cancer cell types, indicating its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study involving various nitro-substituted phenylacetic acids demonstrated their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing antibacterial activity .

- Cytotoxic Studies : In a controlled laboratory setting, 3-Methyl-2-nitrophenylacetic acid was tested against human cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cell death, supporting its potential role in cancer therapy .

Research Findings

A comprehensive analysis of structure-activity relationships (SAR) has been conducted on nitrophenylacetic acids. Key findings include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like nitro enhances biological activity compared to electron-donating groups, which tend to reduce efficacy .

- Potency Variations : Variations in the alkyl side chain (e.g., methyl vs. ethyl) significantly affect the potency and selectivity of these compounds against target enzymes .

Propiedades

IUPAC Name |

2-(3-methyl-2-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-2-4-7(5-8(11)12)9(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWFLUXZQHVVHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549194 |

Source

|

| Record name | (3-Methyl-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18710-86-6 |

Source

|

| Record name | (3-Methyl-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.